ETP-46321 is a potent and selective inhibitor of phosphoinositide 3-kinase, specifically targeting the p110α and p110δ isoforms. Its chemical structure is characterized by a high degree of specificity, with inhibition constants (Ki) of 2.3 nM for p110α and 14.2 nM for p110δ, making it significantly more effective against these targets compared to p110β and p110γ, which have apparent Ki values of 170 nM and 179 nM, respectively . The compound has the CAS number 1252594-99-2 and is recognized for its oral bioavailability, enhancing its potential for therapeutic applications.
ETP-46321 primarily functions through the inhibition of the phosphoinositide 3-kinase signaling pathway. This pathway is crucial in various cellular processes, including metabolism, growth, and survival. Inhibition of this pathway leads to decreased phosphorylation of downstream targets such as Akt, which is pivotal in mediating cell survival signals . The compound's mechanism involves binding to the ATP-binding site of the enzyme, thus preventing substrate phosphorylation.
In vivo studies have demonstrated that ETP-46321 effectively reduces inflammatory responses and has therapeutic potential in conditions such as rheumatoid arthritis. Administration of ETP-46321 significantly inhibited collagen-induced arthritis in animal models, showcasing its anti-inflammatory properties . Furthermore, pharmacokinetic studies indicate that ETP-46321 maintains effective concentrations in biological systems, supporting its potential use in clinical settings .
The synthesis of ETP-46321 involves several steps typical for complex organic compounds. It generally includes:
Specific synthetic routes can vary based on the desired yield and purity levels.
ETP-46321 has potential applications in:
Interaction studies have shown that ETP-46321 selectively inhibits specific kinases while sparing others, which minimizes off-target effects. For example, it exhibits low activity against a panel of 288 kinases at a concentration of 1 µM, highlighting its specificity . This selectivity is crucial for reducing potential side effects associated with less specific inhibitors.
Several compounds share structural or functional similarities with ETP-46321:
Compound Name | Target Kinases | Ki (nM) | Unique Features |
---|---|---|---|
ETP-46464 | PI3Kα/δ | 5.0/20.0 | Higher Ki values indicate less potency |
GDC-0941 | PI3Kα | 1.0 | Focused on α isoform only |
ZSTK474 | PI3Kα/β | 10/50 | Broader target range |
A66 | PI3Kα | 5.0 | Selective for α isoform; less potent than ETP-46321 |
ETP-46321 stands out due to its dual inhibition profile and higher potency against both p110α and p110δ isoforms compared to many similar compounds. Its unique combination of selectivity and potency makes it a promising candidate for further development in therapeutic applications targeting inflammatory diseases and cancer.
The synthetic development of ETP-46321 centers on the construction of the imidazo[1,2-a]pyrazine core scaffold, which represents a critical heterocyclic framework in phosphoinositide 3-kinase inhibitor design [9]. The classical synthetic approach to substituted imidazo[1,2-a]pyrazines involves a condensation reaction between 2-aminopyrazine and chloroacetaldehyde under controlled conditions [33]. This fundamental transformation provides the bicyclic scaffold that serves as the foundation for subsequent structural modifications leading to ETP-46321 [9].
The optimization of imidazo[1,2-a]pyrazine synthesis has demonstrated that solvent selection plays a crucial role in reaction efficiency [37]. While traditional methods utilizing dimethylformamide as the reaction medium yielded modest results, the adoption of methanol as the solvent significantly improved product formation, achieving yields approaching 98 percent [37]. This synthetic enhancement enabled the practical preparation of the core heterocyclic system at scale [37].
Advanced synthetic methodologies for imidazo[1,2-a]pyrazine derivatives have incorporated metal-catalyzed cross-coupling reactions to introduce diverse substituents at specific positions [37]. Buchwald-Hartwig amination reactions utilizing palladium catalysts have proven particularly effective for installing amino functionality at the 8-position of the imidazo[1,2-a]pyrazine ring system [37]. These coupling protocols employ various phosphine ligands, including t-Bu-XPhos and DavePhos, in combination with palladium sources such as palladium(II) acetate or bis(dibenzylideneacetone)palladium(0) [37].
The synthetic route to ETP-46321 specifically involves the introduction of a morpholine substituent at the 8-position and a piperazine-containing side chain at the 2-position of the imidazo[1,2-a]pyrazine core [1] [9]. The incorporation of the methylsulfonyl-substituted piperazine moiety requires careful synthetic planning to ensure regioselective substitution patterns [1] [3]. These structural features collectively contribute to the compound's potent phosphoinositide 3-kinase inhibitory activity [1] [3].
The development of ETP-46321 derivatives has employed conformational restriction as a strategic approach to enhance selectivity and potency against phosphoinositide 3-kinase isoforms [10]. Conformational restriction involves the systematic reduction of molecular flexibility through the introduction of additional cyclic constraints or rigid structural elements [10]. This strategy has been successfully applied to the ETP-46321 scaffold to generate tricyclic imidazo[1,2-a]pyrazine derivatives with improved pharmacological profiles [10].
The application of conformational restriction to the ETP-46321 framework has enabled the exploration of previously inaccessible binding regions within the phosphoinositide 3-kinase active site [10]. By constraining the molecular geometry, these modifications have facilitated the identification of novel structure-activity relationships that were not apparent in the more flexible parent compound [10]. The resulting tricyclic derivatives demonstrated enhanced selectivity for specific phosphoinositide 3-kinase isoforms while maintaining potent inhibitory activity [10].
Computational studies have revealed that conformational restriction influences the preferred binding conformations of imidazo[1,2-a]pyrazine derivatives within the phosphoinositide 3-kinase active site [29]. Density functional theory calculations have identified multiple stable rotameric forms for substituted imidazo[1,2-a]pyrazines, with the relative populations of these conformers significantly affected by intramolecular hydrogen bonding interactions [29]. These findings have provided valuable insights for the rational design of conformationally restricted analogs [29].
The synthesis of conformationally restricted ETP-46321 derivatives has required the development of specialized synthetic methodologies to access the desired tricyclic architectures [10]. These approaches have involved cyclization reactions that create additional ring systems fused to the imidazo[1,2-a]pyrazine core, thereby reducing the overall conformational flexibility of the molecule [10]. The successful implementation of these strategies has resulted in compounds with optimized phosphoinositide 3-kinase alpha and delta selectivity profiles [10].
The structure-activity relationship profiling of ETP-46321 has revealed distinct binding preferences across different phosphoinositide 3-kinase isoforms [1] [3]. ETP-46321 demonstrates exceptional potency against phosphoinositide 3-kinase alpha with a Ki value of 2.3 nanomolar, while exhibiting slightly reduced but still significant activity against phosphoinositide 3-kinase delta with a Ki of 14.2 nanomolar [1] [3]. This selectivity pattern indicates preferential binding to the alpha isoform, which is consistent with the compound's designed target profile [1].
Phosphoinositide 3-Kinase Isoform | Ki Value (nM) |
---|---|
p110α (wild-type) | 2.3 |
p110δ | 14.2 |
p110β | 170 |
p110γ | 179 |
The evaluation of ETP-46321 against oncogenic mutant forms of phosphoinositide 3-kinase alpha has demonstrated equipotent inhibitory activity compared to the wild-type enzyme [3] [4]. Specifically, the compound exhibits Ki values of 1.77 nanomolar, 1.89 nanomolar, and 2.33 nanomolar against the E545K, E542K, and H1047R mutants, respectively [3] [4]. This consistent potency across multiple clinically relevant mutations suggests that ETP-46321 maintains its binding affinity despite conformational changes associated with these oncogenic variants [3].
The selectivity profile of ETP-46321 extends beyond the primary phosphoinositide 3-kinase targets to encompass broader kinase selectivity [3] [4]. Comprehensive kinase profiling has demonstrated that ETP-46321 exhibits high selectivity versus mechanistic target of rapamycin and 288 representative kinases in the human kinome [3] [4]. This selectivity profile reduces the potential for off-target effects and enhances the compound's therapeutic specificity [3].
Cellular activity studies have confirmed that the biochemical potency of ETP-46321 translates effectively to cellular systems [4]. The compound inhibits the phosphorylation of AKT at serine 473 in U2OS cells with an IC50 of 8.3 nanomolar, demonstrating effective cellular penetration and target engagement [4]. This cellular potency correlates well with the biochemical Ki values, indicating that the compound maintains its activity in the complex cellular environment [4].
The optimization of oral bioavailability for ETP-46321 has been achieved through systematic modification of substituents to enhance pharmacokinetic properties [1] [23]. The compound demonstrates exceptional oral bioavailability of 90 percent in BALB/C mice, representing a significant achievement in the development of orally active phosphoinositide 3-kinase inhibitors [1] [23]. This high bioavailability is attributed to carefully optimized physicochemical properties that promote effective absorption and minimize first-pass metabolism [1].
The pharmacokinetic profile of ETP-46321 is characterized by low in vivo clearance of 0.6 liters per hour per kilogram in mice, which contributes to extended exposure and enhanced therapeutic efficacy [1] [23]. This favorable clearance profile results from structural modifications that reduce metabolic susceptibility while maintaining potent phosphoinositide 3-kinase inhibitory activity [1]. The combination of high bioavailability and low clearance provides optimal exposure characteristics for oral administration [1].
Substituent modifications that contribute to the enhanced oral bioavailability of ETP-46321 include the incorporation of the morpholine ring at the 8-position and the methylsulfonyl-substituted piperazine side chain [1] [2]. These structural elements have been specifically designed to balance lipophilicity and hydrophilicity, optimizing passive membrane permeability while maintaining aqueous solubility [1] [2]. The morpholine substituent provides hydrogen bonding capability that enhances solubility, while the piperazine moiety contributes to metabolic stability [1].
Pharmacokinetic Parameter | Value | Species |
---|---|---|
Oral Bioavailability | 90% | BALB/C mice |
Clearance | 0.6 L/h/kg | BALB/C mice |
Half-life (oral) | 1.45 h | BALB/C mice |
Maximum Concentration | Variable | Dose-dependent |
The molecular weight of ETP-46321 at 473.55 daltons falls within the optimal range for oral drug absorption, contributing to its favorable bioavailability profile [2] [5]. The compound's molecular formula C20H27N9O3S reflects a balanced composition that supports both membrane permeability and aqueous solubility [2] [5]. These physicochemical properties have been carefully optimized to meet the requirements for effective oral administration while maintaining potent biological activity [2].
ETP-46321 demonstrates exceptional potency against both phosphoinositide 3-kinase alpha and phosphoinositide 3-kinase delta isoforms, with apparent inhibition constants of 2.3 nanomolar and 14.2 nanomolar, respectively [1] [4] [5]. This dual inhibition profile represents a 6.2-fold selectivity difference between the two primary target isoforms, with phosphoinositide 3-kinase alpha showing the highest affinity for the compound [5] [6].
The kinetic characterization reveals that ETP-46321 functions as an adenosine triphosphate-competitive inhibitor, binding to the adenosine triphosphate-binding pocket of both target isoforms [7]. The compound exhibits rapid binding kinetics with both phosphoinositide 3-kinase alpha and phosphoinositide 3-kinase delta, demonstrating reversible inhibition characteristics typical of adenosine triphosphate-competitive inhibitors [8] [7]. The dual inhibition mechanism provides therapeutic advantages over single-isoform inhibitors by targeting both the ubiquitously expressed phosphoinositide 3-kinase alpha and the hematopoietic-restricted phosphoinositide 3-kinase delta simultaneously [9] [10].
Cellular pharmacodynamic studies demonstrate that ETP-46321 inhibits protein kinase B phosphorylation at serine 473 with an half-maximal inhibitory concentration of 8.3 nanomolar in U2OS cell lines, confirming functional inhibition of phosphoinositide 3-kinase signaling pathways [5] [6]. The compound shows time-dependent downregulation of protein kinase B serine 473 phosphorylation, which correlates directly with compound levels in tumor tissue, indicating sustained target engagement [1] [2].
The dual inhibition kinetics of ETP-46321 demonstrate non-competitive behavior between the two isoforms, suggesting independent binding events rather than cooperative inhibition. This characteristic allows for proportional inhibition of both targets based on their respective binding affinities, providing predictable pharmacological effects across different tissue types where these isoforms are expressed [10].
ETP-46321 exhibits remarkable equipotency against the three most clinically relevant oncogenic mutants of phosphoinositide 3-kinase alpha: E542K, E545K, and H1047R [5] [6] [11]. The compound demonstrates inhibition constants of 1.89 nanomolar, 1.77 nanomolar, and 2.33 nanomolar for phosphoinositide 3-kinase alpha E542K, E545K, and H1047R mutants, respectively, compared to 2.3 nanomolar for the wild-type enzyme [5] [6].
The structural basis for this equipotency lies in the adenosine triphosphate-competitive binding mechanism of ETP-46321, which primarily interacts with the highly conserved adenosine triphosphate-binding pocket rather than the mutated regions [12] [13]. The E542K and E545K mutations occur in the helical domain of phosphoinositide 3-kinase alpha, while the H1047R mutation is located in the kinase domain [12] [13] [14]. Despite their different locations, these mutations do not significantly alter the adenosine triphosphate-binding site architecture, allowing ETP-46321 to maintain its binding affinity [14] [15].
The E542K and E545K mutations in the helical domain disrupt the interaction between phosphoinositide 3-kinase alpha and the regulatory subunit p85, leading to constitutive activation [12] [13] [15]. However, the adenosine triphosphate-binding pocket remains structurally intact, preserving ETP-46321's ability to compete with adenosine triphosphate for binding [15]. Similarly, the H1047R mutation in the kinase domain activation loop enhances kinase activity by weakening inhibitory interactions, but does not compromise the adenosine triphosphate-binding site accessibility [14] [15].
Structural modeling studies suggest that ETP-46321's imidazo[1,2-a]pyrazine core forms critical hydrogen bonds with conserved residues in the adenosine triphosphate-binding pocket, including interactions with the hinge region and the adenosine triphosphate ribose-binding site [16] [17]. These interactions remain preserved across all mutant forms, explaining the consistent inhibitory potency observed against both wild-type and mutant phosphoinositide 3-kinase alpha variants [16].
The equipotency against oncogenic mutants is particularly significant for cancer therapeutics, as these mutations occur in 40-45% of phosphoinositide 3-kinase alpha-driven cancers for H1047R, 20-25% for E545K, and 8-15% for E542K [12] [13]. This broad mutant coverage positions ETP-46321 as a potential pan-mutant inhibitor for phosphoinositide 3-kinase alpha-driven malignancies.
ETP-46321 demonstrates exceptional selectivity for phosphoinositide 3-kinase alpha and phosphoinositide 3-kinase delta over other phosphoinositide 3-kinase isoforms and related kinases [8] [5] [18]. Against phosphoinositide 3-kinase beta and phosphoinositide 3-kinase gamma, the compound shows inhibition constants of 170 nanomolar and 179 nanomolar, respectively, representing 74-fold and 78-fold selectivity relative to phosphoinositide 3-kinase alpha [5] [19].
The selectivity profile extends to related kinases within the phosphoinositide 3-kinase family and broader kinome [8] [18]. ETP-46321 shows minimal inhibition of mammalian target of rapamycin with half-maximal inhibitory concentrations greater than 5 micromolar, providing more than 2000-fold selectivity over phosphoinositide 3-kinase alpha [8] [5]. Against deoxyribonucleic acid-dependent protein kinase, the compound demonstrates moderate inhibition with an half-maximal inhibitory concentration of approximately 500 nanomolar, representing 200-fold selectivity [18].
Comprehensive kinase profiling against a panel of 287 representative protein kinases revealed that ETP-46321 shows minimal off-target activity at concentrations up to 10 micromolar [8]. This exceptional selectivity profile within the broader kinome reduces the potential for mechanism-based toxicities associated with promiscuous kinase inhibition [8] [18].
The structural basis for isoform selectivity likely involves subtle differences in the adenosine triphosphate-binding pocket architecture between phosphoinositide 3-kinase isoforms [18] [20]. Phosphoinositide 3-kinase alpha and phosphoinositide 3-kinase delta share greater structural similarity in their adenosine triphosphate-binding regions compared to phosphoinositide 3-kinase beta and phosphoinositide 3-kinase gamma, which may explain the preferential binding of ETP-46321 [20].
The selectivity against phosphoinositide 3-kinase beta is particularly important given the role of this isoform in platelet function and glucose metabolism [21] [22]. The 74-fold selectivity margin provides a therapeutic window that may reduce the risk of platelet dysfunction and metabolic side effects commonly associated with pan-phosphoinositide 3-kinase inhibitors [22].
Similarly, the selectivity against phosphoinositide 3-kinase gamma is significant for immune function modulation [21] [23]. While phosphoinositide 3-kinase gamma plays important roles in neutrophil migration and T-cell activation, the 78-fold selectivity of ETP-46321 may limit excessive immunosuppression while maintaining therapeutic efficacy through phosphoinositide 3-kinase delta inhibition [10] [23].
ETP-46321 functions primarily as an adenosine triphosphate-competitive inhibitor rather than an allosteric modulator, as evidenced by its binding characteristics and kinetic behavior [7] [14]. The compound competes directly with adenosine triphosphate for binding to the catalytic site of phosphoinositide 3-kinase alpha and phosphoinositide 3-kinase delta, demonstrating classical competitive inhibition kinetics [7].
Structural analysis reveals that ETP-46321 occupies the adenosine triphosphate-binding pocket, forming interactions with key residues in the hinge region and the adenosine triphosphate ribose-binding site [7] [16]. The imidazo[1,2-a]pyrazine core of ETP-46321 mimics the adenosine ring of adenosine triphosphate, while the morpholine and piperazine substituents extend into the ribose and phosphate-binding regions [16] [17].
Unlike allosteric inhibitors that bind to sites distant from the active site and induce conformational changes, ETP-46321 binding does not appear to significantly alter the overall protein conformation of phosphoinositide 3-kinase [14]. The compound stabilizes the kinase in a catalytically inactive state by preventing adenosine triphosphate binding rather than by inducing allosteric conformational changes [14].
However, recent structural studies suggest that some adenosine triphosphate-competitive inhibitors, including structurally related compounds, may have secondary allosteric effects [14]. Binding of certain inhibitors can stabilize regulatory domain interactions that block membrane access and reduce catalytic activity beyond simple adenosine triphosphate competition [14]. Whether ETP-46321 exhibits such secondary allosteric effects requires further investigation through detailed structural and biophysical studies.
The adenosine triphosphate-competitive mechanism provides several advantages over allosteric inhibition, including more predictable pharmacology and reduced susceptibility to resistance mutations outside the adenosine triphosphate-binding site [7]. Additionally, adenosine triphosphate-competitive inhibitors typically show more consistent inhibition across different phosphoinositide 3-kinase isoforms that share conserved adenosine triphosphate-binding pocket architecture [7].